molecular formula C11H19ClN4 B3229588 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride CAS No. 1289384-67-3

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B3229588
CAS No.: 1289384-67-3
M. Wt: 242.75 g/mol
InChI Key: DKNDKFBUMCAFKG-UHFFFAOYSA-N
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Description

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazine ring and a piperidine moiety

Preparation Methods

The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.ClH/c1-9(11-7-13-4-5-14-11)15-6-2-3-10(12)8-15;/h4-5,7,9-10H,2-3,6,8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDKFBUMCAFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-67-3
Record name 3-Piperidinamine, 1-[1-(2-pyrazinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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